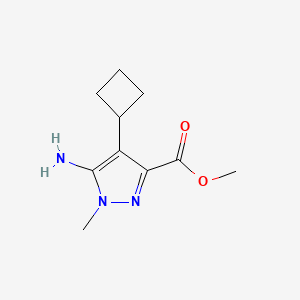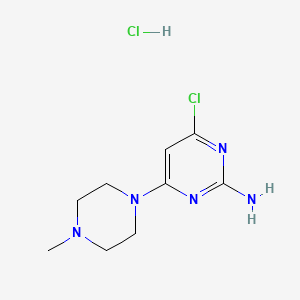
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of pyrimidine and piperazine, and it is often used in scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Scientific Research Applications
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidin-2-amine
- This compound hydrate
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
These compounds share similar chemical structures but may differ in their specific functional groups or physical properties. The uniqueness of this compound lies in its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15Cl2N5 |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H |
InChI Key |
ANNGRMPYRQRFDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


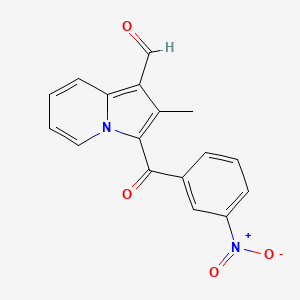


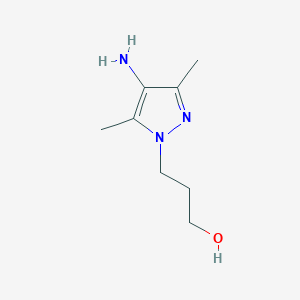
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
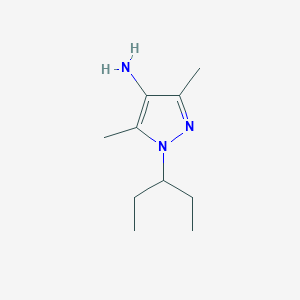


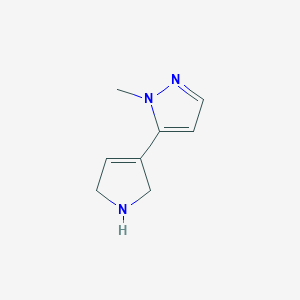

![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

